molecular formula C10H7ClF3NO B2421712 N-[4-chloro-2-(trifluoromethyl)phenyl]prop-2-enamide CAS No. 1156229-29-6

N-[4-chloro-2-(trifluoromethyl)phenyl]prop-2-enamide

Cat. No.: B2421712
CAS No.: 1156229-29-6
M. Wt: 249.62
InChI Key: BTSPDNNCMNMXEU-UHFFFAOYSA-N
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Description

N-[4-chloro-2-(trifluoromethyl)phenyl]prop-2-enamide is an organic compound characterized by the presence of a chloro and trifluoromethyl group attached to a phenyl ring, along with a prop-2-enamide functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-chloro-2-(trifluoromethyl)phenyl]prop-2-enamide typically involves the reaction of 4-chloro-2-(trifluoromethyl)aniline with acryloyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acryloyl chloride. The general reaction scheme is as follows:

4-chloro-2-(trifluoromethyl)aniline+acryloyl chlorideThis compound\text{4-chloro-2-(trifluoromethyl)aniline} + \text{acryloyl chloride} \rightarrow \text{this compound} 4-chloro-2-(trifluoromethyl)aniline+acryloyl chloride→this compound

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[4-chloro-2-(trifluoromethyl)phenyl]prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the amide group to an amine.

    Substitution: The chloro group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed.

Major Products Formed

    Oxidation: Formation of this compound oxide.

    Reduction: Formation of N-[4-chloro-2-(trifluoromethyl)phenyl]prop-2-enamine.

    Substitution: Formation of N-[4-substituted-2-(trifluoromethyl)phenyl]prop-2-enamide.

Scientific Research Applications

N-[4-chloro-2-(trifluoromethyl)phenyl]prop-2-enamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[4-chloro-2-(trifluoromethyl)phenyl]prop-2-enamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

  • N-[4-chloro-2-(trifluoromethyl)phenyl]acetamide
  • N-[4-chloro-2-(trifluoromethyl)phenyl]-2-(4-nitrophenyl)acetamide
  • 4-chloro-2-(trifluoromethyl)aniline

Uniqueness

N-[4-chloro-2-(trifluoromethyl)phenyl]prop-2-enamide is unique due to its specific structural features, such as the presence of both chloro and trifluoromethyl groups on the phenyl ring and the prop-2-enamide functional group. These features confer distinct chemical reactivity and potential biological activities compared to similar compounds.

Properties

IUPAC Name

N-[4-chloro-2-(trifluoromethyl)phenyl]prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7ClF3NO/c1-2-9(16)15-8-4-3-6(11)5-7(8)10(12,13)14/h2-5H,1H2,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTSPDNNCMNMXEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NC1=C(C=C(C=C1)Cl)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7ClF3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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